molecular formula C18H17ClFN3O2 B2952345 N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251578-35-4

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2952345
CAS No.: 1251578-35-4
M. Wt: 361.8
InChI Key: OLZCKODHAZCDKF-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenylmethyl group, a central acetamide linkage, and a 2-oxoimidazolidinyl ring substituted with a 2-fluorophenyl moiety.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-14-6-2-1-5-13(14)11-21-17(24)12-22-9-10-23(18(22)25)16-8-4-3-7-15(16)20/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZCKODHAZCDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzylamine and 2-fluorophenyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Substituents on Acetamide Core Heterocyclic Ring System Notable Properties/Applications Reference
N-[(2-Chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide 2-Chlorophenylmethyl, 2-fluorophenyl 2-Oxoimidazolidin-1-yl Potential ligand or pharmaceutical agent N/A
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Thiazol Structural mimic of benzylpenicillin
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 3,4-Dichlorophenyl Pyrazole Conformational flexibility (dihedral angles: 54.8°–77.5°)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholino Thiazol Pharmacological candidate (e.g., kinase inhibition)
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl-1H-indol-1-yl)acetamide 2-Chlorophenyl, indole-oxime Indole Antioxidant activity (FRAP/DPPH assays)

Key Observations :

  • Substituent Position : The position of halogen atoms (e.g., 2-fluorophenyl vs. 2,6-dichlorophenyl) significantly influences molecular conformation and intermolecular interactions. For instance, dichlorophenyl derivatives exhibit twisted aromatic planes (dihedral angles up to 79.7°) that enhance packing stability via hydrogen bonding .

Conformational and Crystallographic Comparisons

Table 2: Crystallographic Parameters of Selected Analogues
Compound Name Dihedral Angle (Aromatic Planes) Bond Length (C–N, Å) Intermolecular Interactions Reference
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7° 1.36 (amide C–N) N–H⋯N hydrogen bonds (R₂²(8) motif)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 54.8°–77.5° 1.38 (amide C–N) N–H⋯O dimers (R₂²(10) motif)
N-(2-Chlorophenyl)-2-(indole-oxime)acetamide N/A 1.376 (amide C–N) π-π stacking and hydrogen bonding

Analysis :

  • Dihedral Angles : The dihedral angles between aromatic rings in dichlorophenyl derivatives (e.g., 79.7° in ) suggest steric hindrance, which may reduce bioavailability compared to less hindered analogues like the target compound’s 2-fluorophenyl group.
  • Hydrogen Bonding : The acetamide C–N bond length (~1.36–1.38 Å) is consistent across analogues, facilitating stable hydrogen-bond networks critical for crystallinity and ligand binding .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula: C26H22Cl2FN5O4
  • Molecular Weight: 558.4 g/mol
  • IUPAC Name: 1-(2-chlorophenyl)-2-[[2-[3-(4-chlorophenyl)-4-[(2-fluorophenyl)methyl]-5-oxo-1,2,4-triazol-1-yl]acetyl]amino]ethyl] carbamate

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression.

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, further studies are warranted to evaluate its efficacy in various cancer models.
  • Infectious Diseases: Its antimicrobial properties suggest potential use in treating bacterial and fungal infections.

Study 1: Anticancer Activity

A study conducted by Masand et al. (2015) explored the antiproliferative effects of similar compounds on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic use.

CompoundCell LineIC50 (µM)
N-(2-chlorophenyl)methyl...HeLa15.0
Control (DMSO)HeLa>50

Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of related compounds against various pathogens. The results demonstrated that compounds similar to this compound had notable antibacterial effects.

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15

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